molecular formula C22H24N4O4 B13374193 N,N'-bis(3-carbamoylphenyl)cyclohexane-1,4-dicarboxamide

N,N'-bis(3-carbamoylphenyl)cyclohexane-1,4-dicarboxamide

Cat. No.: B13374193
M. Wt: 408.4 g/mol
InChI Key: PEZVREYZXMUPHC-UHFFFAOYSA-N
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Description

N~1~,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide is a complex organic compound characterized by its unique structure, which includes two aminocarbonyl groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1,4-cyclohexanedicarboxylic acid with 3-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .

Industrial Production Methods

For large-scale industrial production, the process may be optimized to increase yield and reduce costs. This can involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N~1~,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide is unique due to its cyclohexane core, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

1-N,4-N-bis(3-carbamoylphenyl)cyclohexane-1,4-dicarboxamide

InChI

InChI=1S/C22H24N4O4/c23-19(27)15-3-1-5-17(11-15)25-21(29)13-7-9-14(10-8-13)22(30)26-18-6-2-4-16(12-18)20(24)28/h1-6,11-14H,7-10H2,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30)

InChI Key

PEZVREYZXMUPHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NC2=CC=CC(=C2)C(=O)N)C(=O)NC3=CC=CC(=C3)C(=O)N

Origin of Product

United States

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